molecular formula C10H13N3OS B2793763 N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-31-8

N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Cat. No.: B2793763
CAS No.: 478066-31-8
M. Wt: 223.29
InChI Key: RNNLFSLABQTYKW-UHFFFAOYSA-N
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Description

N-Isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core. The molecule is substituted at the 5-position with a carboxamide group bearing an isopropyl moiety and at the 6-position with a methyl group. Its synthesis typically involves coupling activated carboxylic acid derivatives (e.g., esters or acid chlorides) with amines under standard coupling conditions .

Properties

IUPAC Name

6-methyl-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-6(2)11-9(14)8-7(3)12-10-13(8)4-5-15-10/h4-6H,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNLFSLABQTYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article synthesizes available research findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 53572-98-8
  • Molecular Formula : C10H12N4OS
  • Molecular Weight : 236.29 g/mol

Antitumor Activity

Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit significant antitumor properties. For instance, a study evaluated various derivatives for their cytotoxic effects against cancer cell lines. The presence of specific functional groups, such as the thiazole ring and substituents on the phenyl ring, has been correlated with enhanced activity.

  • Case Study : A series of thiazole derivatives were synthesized and tested against human glioblastoma U251 cells. One compound demonstrated an IC50 value of 10 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms.

  • Research Findings : Inhibitory assays revealed that certain derivatives selectively inhibit hCA II over other isoforms (hCA I, IX, XII). The inhibition constants (Ki) ranged from 57.7 to 98.2 µM for hCA II, suggesting potential therapeutic applications in conditions where CA activity is dysregulated .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Substituent PositionEffect on Activity
Methyl group at position 4Increases cytotoxicity
N-phenylcarboxamide groupEssential for antitumor activity
Variations in phenyl ring substitutionsAffect selectivity and potency

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, comparisons with similar compounds are essential. Below is a summary table of selected imidazo[2,1-b]thiazole derivatives and their respective biological activities:

Compound NameIC50 (µM)TargetNotes
This compoundTBDAntitumorPromising lead compound
Compound A10GlioblastomaHigh potency
Compound B>1000CA INo activity
Compound C57.7–98.2hCA IISelective inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The imidazo[2,1-b]thiazole core allows for diverse substitutions, enabling fine-tuning of physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Imidazo[2,1-b]thiazole Derivatives
Compound Name Substituents Key Features References
N-Isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide N-isopropyl (amide), 6-methyl Baseline compound; balanced lipophilicity and steric bulk N/A
ND-11503 N-((2,3-dihydrobenzofuran-5-yl)methyl), 6-ethyl Ethyl group enhances lipophilicity; dihydrobenzofuran may improve CNS penetration
ND-11564 N-(4-(3-(trifluoromethyl)phenoxy)benzyl), 2,6-dimethyl Trifluoromethylphenoxy group increases metabolic stability and target affinity
N-(4-Methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide N-(4-methoxyphenyl), 6-methyl Methoxy group improves solubility but may reduce membrane permeability
Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate Ethyl ester, 6-methyl Ester derivative; higher hydrolytic susceptibility compared to amides
5-Nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole 5-nitro, 6-(2-nitrophenyl) Electron-withdrawing nitro groups enhance reactivity but may reduce stability
3-tert-Butyl-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide tert-Butyl, dihydroimidazothiazole Saturated thiazole ring alters conformation; tert-butyl enhances steric hindrance

Q & A

Q. What are the established synthetic routes for N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves two key steps:
  • Core formation : Reacting 2-aminothiazole derivatives with α-halocarbonyl compounds (e.g., γ-bromodiketones) under mild conditions to form the imidazo[2,1-b][1,3]thiazole scaffold .
  • Carboxamide coupling : Treating the carboxylic acid intermediate (e.g., 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid) with thionyl chloride to generate the acid chloride, followed by reaction with isopropylamine in anhydrous dichloromethane (DCM) using triethylamine as a base .
    Key Conditions :
  • Temperature: 0–25°C for coupling reactions.
  • Solvents: DCM or tetrahydrofuran (THF).
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is the compound structurally characterized?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., methyl groups at δ 1.2–1.5 ppm for isopropyl, aromatic protons at δ 7.0–8.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) at 1–100 μM concentrations .
  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : Compare IC50 values with controls (e.g., doxorubicin) to assess selectivity .

Advanced Research Questions

Q. How can the coupling reaction yield be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt for improved efficiency .
  • Solvent Optimization : Replace DCM with DMF to enhance solubility of intermediates .
  • Temperature Control : Conduct reactions at 0°C to minimize side-product formation .
  • Yield Data : Pilot studies report 60–75% yields; scaling to >10 g requires continuous flow reactors for better heat management .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Purity Analysis : Use HPLC-MS to identify impurities (e.g., hydrolyzed carboxylic acid or unreacted amine) that may skew results .
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Structural Confirmation : Re-characterize batches with divergent activity to rule out degradation .

Q. What are common impurities in the synthesis, and how are they analyzed?

  • Methodological Answer :
  • By-Products :
  • Unreacted 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (detectable via TLC, Rf = 0.3 in ethyl acetate) .
  • N-Isopropyl by-products from over-alkylation (identified by HRMS m/z 295.12 ).
  • Mitigation : Use scavenger resins (e.g., trisamine) to quench excess acid chloride .

Q. What computational methods are used for target identification and binding mode analysis?

  • Methodological Answer :
  • Molecular Docking : Utilize AutoDock Vina with crystal structures of kinases (e.g., VEGFR2) to predict binding affinity .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Thr814 in VEGFR2) .

Q. How stable is the compound under varying storage conditions?

  • Methodological Answer :
  • Stability Studies :
  • Short-Term : Store at -20°C in amber vials (no degradation over 6 months) .
  • Long-Term : Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition via HPLC .
  • Light Sensitivity : Degrades by 15% after 48 hours under UV light; recommend dark storage .

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